Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

Description

BenchChem offers high-quality Ethyl 2,3,4,5-tetrafluorobenzoyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,3,4,5-tetrafluorobenzoyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

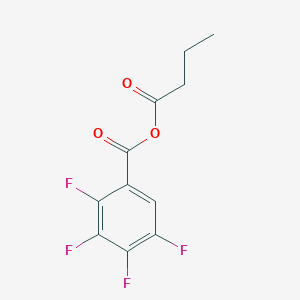

IUPAC Name |

butanoyl 2,3,4,5-tetrafluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-2-3-7(16)18-11(17)5-4-6(12)9(14)10(15)8(5)13/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIGKCZXQLXWQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)C1=CC(=C(C(=C1F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate CAS number and identifiers

Core Identity & Application Guide for Pharmaceutical Development

Executive Summary

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (CAS 94695-50-8) is a specialized fluorinated building block critical to the synthesis of second- and third-generation fluoroquinolone antibiotics.[1][2] Functioning as a

Chemical Identity & Identifiers

This compound is an ethyl ester derivative of a benzoylacetic acid where the phenyl ring is substituted with four fluorine atoms. The specific 2,3,4,5-substitution pattern is essential for retaining the C6 and C7 fluorines in the final quinolone drug, which are responsible for DNA gyrase inhibition and cellular penetration, respectively.

Table 1: Chemical Identifiers and Constants

| Identifier | Value |

| CAS Number | 94695-50-8 |

| IUPAC Name | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate |

| Common Synonyms | Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate; 2,3,4,5-Tetrafluorobenzoylacetic acid ethyl ester |

| Molecular Formula | |

| Molecular Weight | 264.17 g/mol |

| SMILES | CCOC(=O)CC(=O)C1=CC(F)=C(F)C(F)=C1F |

| InChI Key | KWDVJYLIAJHEOW-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Synthesis & Production Protocols

The Magnesium Chelate Method (Primary Industrial Route)

Direct acylation of esters with highly fluorinated acid chlorides is prone to side reactions due to the electron-withdrawing nature of the fluorine atoms, which activates the ring toward Nucleophilic Aromatic Substitution (

Reaction Scheme:

-

Activation: Potassium ethyl malonate is treated with

and Triethylamine (TEA) to form a reactive magnesium chelate. -

Acylation: 2,3,4,5-Tetrafluorobenzoyl chloride is added.[1][4][5] The magnesium coordinates the carbonyls, facilitating C-acylation over O-acylation.

-

Decarboxylation: Acid hydrolysis removes the extra carboxyl group, yielding the target

-keto ester.

Step-by-Step Protocol:

-

Chelate Formation: In a reactor, dissolve Potassium Ethyl Malonate (1.2 eq) and

(1.5 eq) in anhydrous Acetonitrile or DCM. Cool to 0°C. -

Base Addition: Add Triethylamine (TEA) (2.0 eq) dropwise. Stir for 2.5 hours at 10–15°C. The solution will thicken as the magnesium complex forms.

-

Acylation: Cool to 0°C. Add 2,3,4,5-Tetrafluorobenzoyl Chloride (1.0 eq) dissolved in solvent dropwise over 30 minutes. Maintain temperature <5°C to prevent ring defluorination.

-

Reaction: Warm to room temperature and stir for 12–16 hours. Monitor via TLC/HPLC.

-

Workup & Decarboxylation: Evaporate volatiles. Add Toluene. Add dilute HCl (1.5 M) carefully (exothermic). Stir to facilitate decarboxylation of the intermediate.

-

Isolation: Separate the organic layer, wash with water/brine, dry over

, and concentrate.[1] Recrystallize from hexane/ethyl acetate if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the critical process flow and decision points in the synthesis.

Figure 1: Chelation-controlled synthesis pathway preventing ring fluorination side-reactions.

Physicochemical Properties

Accurate property data is vital for process engineering (crystallization/distillation) and analytical method development.

Table 2: Physical Data

| Property | Metric | Condition/Note |

| Melting Point | 41–48 °C | Varies slightly by crystal habit/purity |

| Boiling Point | 100 °C | @ 0.1 mmHg (High vacuum required) |

| Density | 1.384 g/cm³ | Predicted |

| Flash Point | 123 °C | Closed Cup |

| Solubility | Soluble | DCM, Ethyl Acetate, Toluene, Methanol |

| pKa | 10.51 ± 0.50 | C-H acidity of the methylene bridge |

| Stability | Moisture Sensitive | Store in dark, dry place; prone to hydrolysis |

Applications in Drug Development

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is the "Quinolone Anchor" . It provides the scaffold for the A-ring of the fluoroquinolone structure.

Mechanism of Action in Synthesis

The compound undergoes a Gould-Jacobs reaction sequence (or similar cyclization) to form the quinolone core.

-

Condensation: Reaction with triethyl orthoformate and acetic anhydride yields the ethoxyacrylate derivative.

-

Substitution: Reaction with an amine (e.g., cyclopropylamine or ethylamine) replaces the ethoxy group.

-

Cyclization: Intramolecular

displaces the fluorine at the C2 position (relative to the benzoyl ring), closing the ring to form the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid ester.

Drug Synthesis Pathway

This diagram details the transformation from the acetate intermediate to the active pharmaceutical ingredient (API) precursor.

Figure 2: Conversion of the ethyl ester intermediate to the fluoroquinolone core structure.

Quality Control & Analytics

To ensure downstream success in API synthesis, the purity of this intermediate is non-negotiable (>98%).

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1%

) Gradient (40:60 to 90:10). -

Detection: UV @ 254 nm.

-

Key Impurity: 2,3,4,5-Tetrafluorobenzoic acid (hydrolysis product).[4]

-

-

GC Method:

-

Useful for detecting residual solvents (DCM, Toluene) and volatile precursors.

-

Safety & Handling (HSE)

This compound is an irritant and must be handled in a fume hood.

-

GHS Classification:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at room temperature (or cool), sealed under inert gas (Nitrogen/Argon) to prevent moisture ingress and hydrolysis.

References

-

Sigma-Aldrich.[7][8] Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate Product Sheet. Retrieved from [7]

-

ChemicalBook. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate Properties and Synthesis. Retrieved from

-

PubChem.[9] Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate Compound Summary. Retrieved from

- Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of .beta.-keto esters. Journal of Organic Chemistry.

- Chu, D. T. W., et al. (1985). Synthesis and structure-activity relationships of new aryl-fluoroquinolone antibacterial agents. Journal of Medicinal Chemistry.

Sources

- 1. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate | 94695-50-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | 94695-50-8 [smolecule.com]

- 4. EP0239992B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzoyl acetates - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | 94695-50-8 [sigmaaldrich.com]

- 8. CAS RN 112-80-1 | Fisher Scientific [fishersci.com]

- 9. Oleic Acid | C18H34O2 | CID 445639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Structure Analysis and Synthetic Characterization of Tetrafluorobenzoyl Acetate Derivatives

Executive Summary

Tetrafluorobenzoyl acetate derivatives—most notably ethyl 2,3,4,5-tetrafluorobenzoylacetate (ETFB) —serve as pivotal building blocks in modern pharmaceutical synthesis. They are the foundational scaffolds for third- and fourth-generation fluoroquinolone antibiotics, including ofloxacin, levofloxacin, and emerging antibiotic resistance breakers[1][2][3].

This technical whitepaper provides an in-depth analysis of the stereoelectronic properties of ETFB, outlines a causality-driven synthetic protocol, and establishes a self-validating analytical workflow for structural confirmation. By understanding the mechanistic "why" behind each reagent and analytical marker, researchers can optimize yields and ensure the high-fidelity synthesis of downstream active pharmaceutical ingredients (APIs).

Stereoelectronic Architecture and Tautomeric Dynamics

The chemical reactivity of the tetrafluorobenzoyl acetate scaffold is dictated by the profound stereoelectronic influence of the four contiguous fluorine atoms (C2, C3, C4, C5) on the aromatic ring.

-

Inductive Activation: Fluorine exerts a massive inductive electron-withdrawing effect (-I effect) across the

-bond framework. This withdrawal significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack during downstream quinolone cyclization events[2]. -

Keto-Enol Tautomerism: The

-keto ester moiety exists in a dynamic tautomeric equilibrium. The electron-deficient tetrafluorophenyl ring strongly stabilizes the enol tautomer through extended

Self-Validating Experimental Protocol

To ensure high purity and structural integrity, the synthesis of ETFB must be approached as a self-validating system. Below is the optimized, step-by-step methodology, detailing the causality behind each chemical intervention.

Step 1: Activation of the Carboxylic Acid

-

Action: React 2,3,4,5-tetrafluorobenzoic acid with thionyl chloride (

) at 80 °C for 4 hours, utilizing a catalytic drop of dimethylformamide (DMF)[1]. -

Causality: The steric hindrance and electron deficiency of the tetrafluorophenyl ring make direct acylation sluggish. DMF reacts with

to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate acts as an aggressive catalyst, significantly lowering the activation energy required to convert the acid into 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is thermodynamically driven to completion by the irreversible evolution of

Step 2: Magnesium-Directed Malonate Condensation

-

Action: Suspend magnesium turnings in anhydrous ethanol, activate with a trace of carbon tetrachloride (

), and add diethyl malonate. Subsequently, add the 2,3,4,5-tetrafluorobenzoyl chloride dropwise in an anhydrous toluene/ethanol mixture at 50 °C[2]. -

Causality:

chemically scrubs the passivating oxide layer from the magnesium surface, allowing it to react with ethanol and diethyl malonate to form a magnesium malonate enolate. The

Step 3: Orthoester Condensation for Quinolone Cyclization (Downstream Application)

-

Action: React the purified ETFB with triethyl orthoformate at 140 °C, followed by the addition of acetic anhydride[2][3].

-

Causality: Triethyl orthoformate acts as a one-carbon electrophile to form the ethoxymethylene derivative. Acetic anhydride is deployed as a chemical thermodynamic sink; it reacts with the ethanol byproduct to form volatile ethyl acetate. By continuously distilling off the ethyl acetate, the equilibrium is driven entirely to the product side according to Le Chatelier's principle[3].

Analytical Characterization Workflow

A robust analytical workflow is required to validate the structural integrity of the synthesized derivative. The molecule serves as its own internal control through specific spectral markers.

- F NMR Spectroscopy: The symmetry of the aromatic ring is broken by the single proton at the C6 position. Consequently, a successful synthesis will yield exactly four distinct fluorine resonances (typically between -135 and -155 ppm) with complex F-F splitting patterns. Any symmetrical impurities (e.g., from desfluorination) will immediately simplify the spectrum.

-

H NMR Spectroscopy: The spectrum will definitively quantify the keto-enol tautomeric ratio. The keto form exhibits a sharp singlet for the active methylene protons (

Quantitative Data Summaries

Table 1: Physicochemical Properties of Ethyl 2,3,4,5-tetrafluorobenzoylacetate

| Property | Value | Reference |

| CAS Number | 94695-50-8 | [4] |

| Molecular Formula | ||

| Molecular Weight | 264.18 g/mol | [4] |

| Physical State | White to off-white solid | [4] |

| Melting Point | 47 - 49 °C | [2][4] |

| Boiling Point | 100 - 110 °C at 0.09 - 0.1 mbar | [2] |

Table 2: Diagnostic NMR Spectral Markers (Typical Values)

| Nucleus | Chemical Shift ( | Multiplicity | Structural Assignment |

| 1.33 | Triplet (t) | Ester | |

| 3.95 | Singlet (s) | Active methylene ( | |

| 4.26 | Quartet (q) | Ester | |

| 7.50 - 7.80 | Multiplet (m) | Aromatic proton (C6-H) | |

| -135 to -155 | Multiplets (m) | C2-F, C3-F, C4-F, C5-F |

Workflow Visualization

Fig 1. Synthetic and analytical workflow for ethyl 2,3,4,5-tetrafluorobenzoylacetate.

References

-

Lab Pro Inc. "Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate, 25G - E0759-25G". 4

-

MSU Chemistry. "Synthesis of 4-oxo-4H-quino[2,3,4-i,j][1,4]-benoxazine-5-carboxylic acid derivatives". 1

-

Google Patents. "US4588726A - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid antibacterial agents". 2

-

Google Patents. "WO2018220365A1 - Antibiotic resistance breakers". 3

Sources

- 1. chemistry.msu.edu [chemistry.msu.edu]

- 2. US4588726A - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid antibacterial agents - Google Patents [patents.google.com]

- 3. WO2018220365A1 - Antibiotic resistance breakers - Google Patents [patents.google.com]

- 4. labproinc.com [labproinc.com]

Technical Guide: Solubility Profile & Process Chemistry of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

The following technical guide details the solubility profile and process chemistry considerations for Ethyl 2,3,4,5-tetrafluorobenzoyl acetate , a critical intermediate in the synthesis of fluoroquinolone antibiotics.

Executive Summary

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (CAS: 94695-50-8 ) is a pivotal fluorinated building block used primarily in the synthesis of third- and fourth-generation fluoroquinolone antibiotics, such as Levofloxacin and Lomefloxacin.[1] Its structure—a

This guide provides a comprehensive analysis of its solubility across organic solvent classes, offering evidence-based strategies for reaction solvent selection, extraction, and recrystallization to maximize yield and purity.

Physicochemical Characterization

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior.

| Property | Value | Implication for Solubility |

| CAS Number | 94695-50-8 | Unique identifier for sourcing and regulatory checks.[1] |

| Molecular Formula | Moderate molecular weight ( | |

| Melting Point | CRITICAL: The low MP means the compound often exists as a supercooled liquid or oil during processing. Crystallization requires precise temperature control to avoid oiling out.[1] | |

| Physical State | White/Off-white Crystalline Solid | Hygroscopic tendency requires moisture-free storage.[1] |

| Lipophilicity (LogP) | Indicates preference for non-polar to moderately polar organic solvents over aqueous systems. | |

| Acidity (pKa) | The |

Solubility Profile in Organic Solvents[1][4]

The solubility of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is governed by the "Like Dissolves Like" principle, modified by the electron-withdrawing effect of the four fluorine atoms, which reduces the electron density of the aromatic ring, enhancing solubility in electron-rich solvents (e.g., ethers, esters).

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Operational Utility |

| Polar Aprotic | Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Acetone | High | Primary Extraction/Reaction: Excellent for dissolving the compound at room temperature.[1] EtOAc is the standard extraction solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Transport/Chromatography: Highly soluble, often used for loading columns or liquid-liquid extraction. |

| Aromatic | Toluene, Xylene | High | Recrystallization: Soluble, but often requires cooling to very low temperatures to induce precipitation due to high solubility at ambient temps. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | Reaction Medium: Used in Clausen-Kaas reactions. Solubility is temperature-dependent; often used hot.[1] |

| Aliphatic | Hexanes, Heptane, Petroleum Ether | Low (Insoluble) | Anti-Solvent: The compound is virtually insoluble. These are critical for inducing precipitation from EtOAc or Toluene solutions.[1] |

| Aqueous | Water, Brine | Insoluble | Washing: Used to remove inorganic salts ( |

The "Oiling Out" Phenomenon

Because the melting point (

Prevention Strategy:

-

Avoid High Boiling Solvents: Use solvents with boiling points below

(like DCM) or use mixed systems where the compound is forced out by an anti-solvent at low temperatures ( -

Seeding: Essential to bypass the oil phase and induce nucleation directly.[1]

Operational Protocols

Solubility Determination Protocol (Gravimetric)

For precise solubility data generation in a specific solvent.

-

Preparation: Add excess Ethyl 2,3,4,5-tetrafluorobenzoyl acetate solid to

of the target solvent in a sealed vial. -

Equilibration: Stir at the target temperature (e.g.,

) for 24 hours. -

Filtration: Filter the supernatant through a

PTFE syringe filter (pre-heated to the same temperature to prevent crashing out). -

Quantification: Transfer a known volume (

) of filtrate to a tared weighing dish. Evaporate solvent under vacuum/nitrogen stream.[1] Weigh the residue ( -

Calculation:

.

Recommended Recrystallization Workflow

Based on industry best practices for low-melting fluorinated esters.

Objective: Purify crude material (typically 90-95%) to >98% purity.

-

Dissolution: Dissolve crude solid in Ethyl Acetate (

) at Room Temperature ( -

Filtration: Filter to remove insoluble mechanical impurities.[1]

-

Anti-Solvent Addition: Slowly add Petroleum Ether (or Hexane) (

) while stirring. -

Nucleation: Cool the mixture to

using an ice bath.-

Note: If an oil forms, scratch the glass or add a seed crystal immediately.

-

-

Isolation: Filter the white plates/crystals rapidly cold. Wash with cold Petroleum Ether.[1]

-

Drying: Vacuum dry at

(Caution: Material may melt if dried too hot).

Visualizations

Solubility & Purification Logic Map

This diagram illustrates the decision-making process for solvent selection based on the compound's properties.[1]

Figure 1: Solubility logic map connecting physicochemical properties to solvent selection for extraction and crystallization.

Synthesis & Workup Workflow

Contextualizing the solubility profile within the standard synthesis route (Magnesium enolate method).

Figure 2: Process flow diagram highlighting solvent swaps from reaction (MeCN) to extraction (EtOAc) to purification (Pet Ether).

References

-

ChemicalBook. (2025). Ethyl 2,3,4,5-tetrafluorobenzoyl acetate - Properties and Synthesis. Retrieved from

-

Google Patents. (2011). CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate.[3] Retrieved from

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate.[3][4][5][6][7] Retrieved from

-

PubChem. (2025).[8][9][10] Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate. National Library of Medicine.[1] Retrieved from

-

Yang, J., et al. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride. Asian Journal of Chemistry. Retrieved from

Sources

- 1. CAS 6613-64-5: Pyridinium, 2-ethenyl-1-(3-sulfopropyl)-, i… [cymitquimica.com]

- 2. Buy Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | 94695-50-8 [smolecule.com]

- 3. CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl) acetate - Google Patents [patents.google.com]

- 4. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate | 94695-50-8 [chemicalbook.com]

- 5. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Cyclohexanebutanoic acid | C10H18O2 | CID 75200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Propanedinitrile, 2-[[4-[[2-(2-benzothiazolylthio)ethyl]ethylamino]-2-methylphenyl]methylene]- | C22H20N4S2 | CID 118708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | C12H11F3O4 | CID 10588473 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectral data for Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2,3,4,5-tetrafluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

Overview

Ethyl 2,3,4,5-tetrafluorobenzoylacetate is a fluorinated β-keto ester of significant interest as a synthetic intermediate in the development of novel pharmaceutical agents, including antibacterial and potential antitumor compounds.[1] The precise structural elucidation and an understanding of its solution-state behavior are critical for its effective use in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 2,3,4,5-tetrafluorobenzoylacetate. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causality behind spectral features, with a particular focus on the compound's inherent keto-enol tautomerism and the profound impact of the polyfluorinated aromatic ring on the NMR spectra.

The Central Challenge: Keto-Enol Tautomerism

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers in solution.[2][3] This equilibrium is not a mere academic curiosity; it dictates the molecule's reactivity and can complicate spectral interpretation if not properly understood. The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for both species.[2][3]

The position of this equilibrium is highly sensitive to environmental factors, most notably the solvent.[2][4]

-

Non-polar solvents (e.g., CCl₄, CDCl₃) tend to favor the enol form. This is because the enol tautomer can form a stable, six-membered ring via an intramolecular hydrogen bond, which is better stabilized in a non-polar environment.[2][4]

-

Polar, hydrogen-bond-accepting solvents (e.g., DMSO-d₆, D₂O) disrupt the internal hydrogen bond and preferentially solvate the more polar keto tautomer, shifting the equilibrium in its favor.[2][5][6]

A study of the related diethyl (2,3,4,5-tetrafluorobenzoyl)malonate has shown that in solution, it exists as a mixture with the ketone form predominating.[7] We can anticipate a similar behavior for Ethyl 2,3,4,5-tetrafluorobenzoylacetate.

Figure 1. The solvent-dependent keto-enol tautomeric equilibrium of the title compound.

¹H NMR Spectral Analysis: A Tale of Two Tautomers

The ¹H NMR spectrum will present a superposition of signals from both the keto and enol forms. The relative integrals of unique protons from each form allow for the direct calculation of the equilibrium constant (Keq).[2]

Signals of the Keto Tautomer

-

Ethyl Group (CH₃CH₂-O-):

-

-CH₃: A triplet, typically found around δ 1.2-1.4 ppm . It is split by the adjacent methylene protons (²JHH ≈ 7 Hz).

-

-OCH₂-: A quartet, typically around δ 4.1-4.3 ppm . It is split by the methyl protons.

-

-

Active Methylene Group (-CO-CH₂-CO-):

-

This appears as a sharp singlet around δ 3.9-4.1 ppm . These protons are key for identifying and quantifying the keto form.

-

-

Aromatic Proton (Ar-H):

-

A single proton on the highly substituted, electron-deficient ring. It will appear significantly downfield, likely in the δ 7.2-7.6 ppm range.

-

Multiplicity: This signal will be a complex multiplet due to coupling with the four adjacent fluorine atoms. Expect to see coupling constants on the order of:

-

³JHF (ortho) ≈ 6-10 Hz

-

⁴JHF (meta) ≈ 1-3 Hz

-

⁵JHF (para) ≈ 1-3 Hz

-

-

Signals of the Enol Tautomer

-

Ethyl Group (CH₃CH₂-O-):

-

Similar to the keto form, a triplet (δ 1.2-1.4 ppm ) and a quartet (δ 4.1-4.3 ppm ) will be observed. These may slightly overlap with the signals from the keto form.

-

-

Vinylic Proton (=CH-):

-

This is a diagnostic singlet for the enol form, appearing around δ 5.6-5.9 ppm .[8] Its integration relative to the keto methylene protons is used to determine the tautomer ratio.

-

-

Enolic Hydroxyl Proton (-OH):

-

This proton is involved in a strong intramolecular hydrogen bond. This deshielding effect shifts its resonance significantly downfield to δ 12.0-13.0 ppm . The signal is often broad, but can be sharp depending on the solvent and purity.

-

-

Aromatic Proton (Ar-H):

-

The chemical environment is slightly different from the keto form, so its multiplet may appear at a slightly shifted position, but still within the δ 7.2-7.6 ppm range.

-

¹³C NMR Spectral Analysis: The Influence of Fluorine

In proton-decoupled ¹³C NMR spectra, the presence of fluorine atoms leads to observable C-F couplings, which are invaluable for structural assignment.[9] These couplings can be observed through one, two, or more bonds, causing signals for carbon atoms near the fluorine substituents to appear as multiplets rather than singlets.[9][10]

Signals of the Keto Tautomer

-

Carbonyl Carbons (-C=O):

-

Two distinct signals are expected in the downfield region. The benzoyl carbonyl will be around δ 185-195 ppm , while the ester carbonyl will be around δ 165-170 ppm . The benzoyl carbonyl will exhibit coupling to the aromatic fluorine atoms.

-

-

Methylene Carbon (-CH₂-):

-

A single peak expected around δ 45-50 ppm .

-

-

Ethyl Group Carbons (-OCH₂CH₃):

-

Two signals: -OCH₂- around δ 61-63 ppm and -CH₃ around δ 13-15 ppm .

-

-

Aromatic Carbons (Ar-C):

-

C-F Carbons: These four carbons will appear as large doublets due to the one-bond C-F coupling (¹JCF), which is typically very large (240-280 Hz).[11] These signals are found in the δ 135-155 ppm range.

-

C-CO Carbon: The carbon attached to the benzoyl group will be a multiplet due to two- and three-bond couplings to fluorine atoms (²JCF, ³JCF). It is expected around δ 115-125 ppm .

-

C-H Carbon: The protonated aromatic carbon will also be a multiplet due to C-F couplings, likely found around δ 110-120 ppm .

-

Signals of the Enol Tautomer

-

Ester Carbonyl Carbon (-C=O):

-

A single carbonyl signal around δ 170-175 ppm .

-

-

Enolic Carbons (-C(OH)=CH-):

-

Two signals representing the double bond. The carbon bearing the hydroxyl group (-C(OH)) will be significantly downfield (δ 160-170 ppm ), while the protonated carbon (=CH) will be further upfield (δ 90-100 ppm ).

-

-

Ethyl Group and Aromatic Carbons:

-

These will have chemical shifts similar to their keto counterparts, but the subtle electronic differences will result in slightly different peak positions and coupling patterns.

-

Data Summary Tables

Table 1: Predicted ¹H NMR Spectral Data

| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Keto | -OCH₂CH₃ | 1.2 - 1.4 | t | ~7 |

| -OCH₂ CH₃ | 4.1 - 4.3 | q | ~7 | |

| -CO-CH₂ -CO- | 3.9 - 4.1 | s | - | |

| Ar-H | 7.2 - 7.6 | m | ³JHF, ⁴JHF, ⁵JHF | |

| Enol | -OCH₂CH₃ | 1.2 - 1.4 | t | ~7 |

| -OCH₂ CH₃ | 4.1 - 4.3 | q | ~7 | |

| =C H- | 5.6 - 5.9 | s | - | |

| -OH | 12.0 - 13.0 | br s | - |

| | Ar-H | 7.2 - 7.6 | m | ³JHF, ⁴JHF, ⁵JHF |

Table 2: Predicted ¹³C NMR Spectral Data

| Tautomer | Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Keto | -OCH₂C H₃ | 13 - 15 | s | - |

| -CO-C H₂-CO- | 45 - 50 | s | - | |

| -OC H₂CH₃ | 61 - 63 | s | - | |

| Ar-C -H | 110 - 120 | m | ²⁻⁴JCF | |

| Ar-C -CO | 115 - 125 | m | ²⁻³JCF | |

| Ar-C -F | 135 - 155 | d | ¹JCF ≈ 240-280 | |

| Ester C =O | 165 - 170 | s | - | |

| Benzoyl C =O | 185 - 195 | m | ²⁻⁴JCF | |

| Enol | -OCH₂C H₃ | 13 - 15 | s | - |

| -OC H₂CH₃ | 61 - 63 | s | - | |

| =C H- | 90 - 100 | s | - | |

| Ar-C -H | 110 - 120 | m | ²⁻⁴JCF | |

| Ar-C -CO | 115 - 125 | m | ²⁻³JCF | |

| Ar-C -F | 135 - 155 | d | ¹JCF ≈ 240-280 | |

| =C (OH)- | 160 - 170 | m | ²⁻⁴JCF |

| | Ester C =O | 170 - 175 | s | - |

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of NMR data hinges on a robust and well-reasoned experimental approach. This protocol is designed to yield high-quality, interpretable spectra for both ¹H and ¹³C nuclei.

Figure 2. A validated workflow for the acquisition and analysis of NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of Ethyl 2,3,4,5-tetrafluorobenzoylacetate into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is a critical experimental parameter; CDCl₃ is recommended for initial analysis to maximize the population of the enol tautomer.[4]

-

Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

-

-

Instrument Configuration (400 MHz or higher):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment (e.g., Bruker's zg30).

-

Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range from -1 to 14 ppm.

-

-

¹³C NMR Data Acquisition:

-

Use a standard proton-decoupled pulse experiment with a 30-degree pulse (e.g., Bruker's zgpg30).

-

Acquire a minimum of 1024 scans. Due to the low natural abundance of ¹³C and splitting from C-F coupling, more scans may be necessary.[9]

-

Set the spectral width to cover a range from 0 to 220 ppm. Note that specialized experiments for ¹⁹F decoupling are possible but require specific hardware and are not considered routine.[10]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, automatic phase correction, and baseline correction to both spectra.

-

Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum (CDCl₃ at δ 77.16 ppm).

-

Integrate the ¹H spectrum. Calculate the keto:enol ratio by comparing the integral of the keto methylene singlet (~4.0 ppm) with the enol vinylic singlet (~5.8 ppm).

-

Analyze the multiplicities and coupling constants in both spectra to confirm assignments as detailed in the tables above.

-

Conclusion

The NMR spectral analysis of Ethyl 2,3,4,5-tetrafluorobenzoylacetate is a multi-faceted task that provides deep insight into its molecular structure and dynamic behavior in solution. The key to successful interpretation lies in recognizing the presence of both keto and enol tautomers and understanding the complex splitting patterns induced by the four fluorine atoms on both the ¹H and ¹³C nuclei. By following the detailed experimental protocol and using the predictive data provided, researchers can confidently verify the identity, purity, and solution-state characteristics of this valuable synthetic building block.

References

-

Hansen, P. E. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

-

Hansen, P. E. (n.d.). Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. ValpoScholar. [Link]

-

Laurella, S., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry. [Link]

-

Hansen, P. E. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

-

Ashenhurst, J. (2022). Four Factors That Affect Keto-Enol Equilibria. Master Organic Chemistry. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

Allen, G., & Dwek, R. A. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. [Link]

-

Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Royal Society of Chemistry. (2009). Supporting Information. [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetnitirle. [Link]

-

Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. [Link]

-

Emsley, J. W., & Phillips, L. (n.d.). FLUORINE COUPLING CONSTANTS. eClass. [Link]

-

University of Puget Sound. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]

-

Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications. [Link]

-

ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

-

ResearchGate. (n.d.). ¹H & ¹³C NMR spectra of ethyl... Download Scientific Diagram. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

-

PubChem. (n.d.). 2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester. [Link]

-

Chemdad Co., Ltd. (n.d.). Ethyl 2,3,4,5-tetrafluorobenzoyl acetate. [Link]

-

S. Mohamed, et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

-

Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

-

ResearchGate. (2022). Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5- trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. A DFT approach. [Link]

Sources

- 1. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. acdlabs.com [acdlabs.com]

- 11. jeolusa.com [jeolusa.com]

The Strategic Role of Ethyl 2,3,4,5-tetrafluorobenzoylacetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3,4,5-tetrafluorobenzoylacetate stands as a pivotal building block in contemporary medicinal chemistry, primarily recognized for its integral role in the synthesis of highly functionalized heterocyclic scaffolds. The strategic incorporation of a tetrafluorinated phenyl ring imparts unique physicochemical properties to target molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of Ethyl 2,3,4,5-tetrafluorobenzoylacetate, with a significant focus on its utility in the construction of fluoroquinolone antibiotics and other medicinally relevant heterocycles. Detailed experimental protocols, mechanistic insights, and comprehensive spectroscopic analysis are presented to equip researchers with the practical knowledge required to effectively utilize this versatile reagent in drug discovery and development programs.

Introduction: The Significance of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's steric and electronic profile.[3][4] These modifications can lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[5] Ethyl 2,3,4,5-tetrafluorobenzoylacetate, with its polyfluorinated aromatic ring, serves as a valuable synthon for introducing these desirable attributes into complex molecular architectures.[6]

Physicochemical Properties and Spectroscopic Profile

Ethyl 2,3,4,5-tetrafluorobenzoylacetate is a white to off-white crystalline solid.[6] Its structure, featuring a β-ketoester functionality and a tetrafluorinated phenyl ring, gives rise to a distinct spectroscopic signature.

Table 1: Physicochemical and Spectroscopic Data for Ethyl 2,3,4,5-tetrafluorobenzoylacetate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈F₄O₃ | [6] |

| Molecular Weight | 264.17 g/mol | [6] |

| Melting Point | 41-44 °C | [6] |

| Boiling Point | 100 °C / 0.1 mmHg | [6] |

| ¹H NMR (Predicted) | δ 1.3 (t, 3H, -CH₃), 4.2 (q, 2H, -OCH₂-), 6.0 (s, 1H, -CH-), 7.2-7.4 (m, 1H, Ar-H) | N/A |

| ¹³C NMR (Predicted) | δ 14.0 (-CH₃), 62.0 (-OCH₂-), 95.0 (-CH-), 105-150 (Ar-C, C-F couplings), 165.0 (Ester C=O), 185.0 (Ketone C=O) | N/A |

| IR (KBr, cm⁻¹) | ~1740 (Ester C=O stretch), ~1685 (Ketone C=O stretch), ~1600, 1500 (Aromatic C=C stretch), ~1100-1300 (C-F stretch) | [7] |

| Mass Spectrum (EI) | m/z 264 (M⁺), 219 ([M-OEt]⁺), 177 ([M-CO₂Et]⁺), 149 | [8] |

Note: Predicted NMR values are based on the analysis of structurally similar compounds such as ethyl benzoylacetate and other fluorinated benzoylacetates.[9][10][11]

Synthetic Applications in Medicinal Chemistry

The primary utility of Ethyl 2,3,4,5-tetrafluorobenzoylacetate lies in its role as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its β-ketoester moiety provides two reactive sites for condensation and cyclization reactions.

Cornerstone in Fluoroquinolone Antibiotic Synthesis

Ethyl 2,3,4,5-tetrafluorobenzoylacetate is a key intermediate in the synthesis of numerous fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[12] The tetrafluorobenzoyl moiety is crucial for the biological activity of many of these drugs.

The Gould-Jacobs reaction is a classical method for the synthesis of the quinoline core of these antibiotics.[1][12] The general mechanism involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization.

Caption: Key steps in the synthesis of a Levofloxacin intermediate.

Synthesis of Other Bioactive Heterocycles

Beyond fluoroquinolones, the reactivity of Ethyl 2,3,4,5-tetrafluorobenzoylacetate can be harnessed to synthesize other important heterocyclic scaffolds.

The reaction of β-ketoesters with hydrazine derivatives is a well-established method for the synthesis of pyrazoles, a class of compounds with a broad range of biological activities, including anti-inflammatory and anticancer properties. [13][14]

Caption: General synthesis of pyrazoles from a β-ketoester.

Pyridone scaffolds are present in numerous pharmaceuticals. [15]Ethyl 2,3,4,5-tetrafluorobenzoylacetate can serve as a precursor for the synthesis of substituted pyridones through reactions with enamines or other suitable nitrogen-containing building blocks. [16]

The Influence of the Tetrafluorobenzoyl Moiety: A Bioisosteric Perspective

The tetrafluorinated phenyl ring of Ethyl 2,3,4,5-tetrafluorobenzoylacetate is not merely a structural component but a key modulator of biological activity. The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to enhance a drug's performance, is central to understanding its role. [17] Table 2: Bioisosteric Effects of the Tetrafluorobenzoyl Group

| Property | Influence of Tetrafluorobenzoyl Moiety | Reference |

| Metabolic Stability | The C-F bonds are highly stable and less susceptible to metabolic oxidation by cytochrome P450 enzymes, increasing the drug's half-life. | [9] |

| Binding Affinity | The electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or other non-covalent interactions. | [17] |

| Lipophilicity | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cellular uptake. | [17] |

| pKa Modulation | The inductive effect of the fluorine atoms can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the drug at physiological pH and thereby affecting its solubility and target engagement. | [9] |

Experimental Protocols

The following protocols are illustrative examples of how Ethyl 2,3,4,5-tetrafluorobenzoylacetate is utilized in key synthetic transformations.

Protocol 1: Synthesis of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate (Levofloxacin Intermediate)

Materials:

-

Ethyl 2,3,4,5-tetrafluorobenzoylacetate

-

Triethyl orthoformate

-

Acetic anhydride

Procedure:

-

A mixture of Ethyl 2,3,4,5-tetrafluorobenzoylacetate (1.0 eq), triethyl orthoformate (1.0-1.2 eq), and acetic anhydride (1.0-1.2 eq) is heated at 140-150 °C for 2-3 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the volatile components are removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of a 3-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-5(4H)-one

Materials:

-

Ethyl 2,3,4,5-tetrafluorobenzoylacetate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

To a solution of Ethyl 2,3,4,5-tetrafluorobenzoylacetate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added.

-

A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Conclusion

Ethyl 2,3,4,5-tetrafluorobenzoylacetate is a highly valuable and versatile building block in medicinal chemistry. Its tetrafluorinated phenyl ring provides a powerful tool for modulating the properties of drug candidates, leading to improved pharmacokinetic and pharmacodynamic profiles. The synthetic routes detailed in this guide, particularly its central role in the construction of fluoroquinolone antibiotics, highlight its significance. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic use of fluorinated synthons like Ethyl 2,3,4,5-tetrafluorobenzoylacetate will undoubtedly remain a key strategy in the design and development of new medicines.

References

- Fluorine in drug discovery: Role, design and case studies. (URL: )

- Synthesis of Fluoroquinolone Antibiotics. (URL: )

-

The role of fluorine in medicinal chemistry. (URL: [Link])

-

The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (URL: [Link])

- CN112552260A - Preparation method of levofloxacin and intermediate thereof - Google P

-

Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. - Semantic Scholar. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

-

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate Five Chongqing Chemdad Co. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

-

What is the role of bioisosterism in drug design? - Patsnap Synapse. (URL: [Link])

- KR100334462B1 - A process for producing ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3(S)-(1-hydroxyprop-2-ylamino)

-

Study on new process of synthesizing levofloxacin - ResearchGate. (URL: [Link])

- CN105732660A - Preparation method of levofloxacin intermediate - Google P

-

194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

- EP0239992B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzoyl acetates - Google P

-

Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. (URL: [Link])

-

Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (URL: [Link])

-

2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester - PubChem. (URL: [Link])

-

2,4,5-Trifluorobenzoic acid,ethyl ester - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification - Sciforum. (URL: [Link])

-

Preparation of levofloxacin and forms thereof - European Patent Office - EP 1992629 A1 - EPO. (URL: [Link])

-

The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[1][3]xazine-1,8-diones - PMC. (URL: [Link])

-

β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. 2-Pyridone synthesis [organic-chemistry.org]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester | C14H12F4O4 | CID 11809355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives [mdpi.com]

- 10. Ethyl 2,3,4,5-tetrafluorobenzoate | 122894-73-9 [sigmaaldrich.com]

- 11. Ethyl benzoylacetate(94-02-0) 13C NMR spectrum [chemicalbook.com]

- 12. researchwithrowan.com [researchwithrowan.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent | European Journal of Chemistry [eurjchem.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. beilstein-journals.org [beilstein-journals.org]

Safety data sheet (SDS) and handling precautions for tetrafluorobenzoyl acetates

Topic: Safety Data Sheet (SDS) and Handling Precautions for Tetrafluorobenzoyl Acetates Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrafluorobenzoyl acetates, specifically Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (CAS 94695-50-8) , represent a critical class of fluorinated building blocks in modern drug discovery.[1] They are the structural gatekeepers for the synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., lomefloxacin, sparfloxacin).

While invaluable for installing the pharmacophore required for DNA gyrase inhibition, these compounds present specific handling challenges. They are potent irritants with high lipophilicity, facilitating rapid dermal absorption. This guide synthesizes field-proven handling protocols with rigorous safety data to ensure experimental integrity and researcher safety.

Chemical Identity & Physical Properties

Understanding the physical state is the first step in risk mitigation. Unlike non-fluorinated analogs, the high fluorine content alters lipophilicity and volatility.

| Property | Specification (Ethyl 2,3,4,5-tetrafluorobenzoyl acetate) |

| CAS Number | 94695-50-8 |

| Molecular Formula | C₁₁H₈F₄O₃ |

| Molecular Weight | 264.17 g/mol |

| Physical State | Low-melting solid or semi-solid (often supplied as a white powder) |

| Melting Point | 48–50 °C |

| Boiling Point | ~100 °C at 0.1 mmHg (High Vacuum) |

| Solubility | Soluble in EtOAc, DCM, Methanol; Insoluble in water |

| Stability | Moisture sensitive; susceptible to hydrolysis |

Hazard Identification (GHS Classification)

This compound is classified under GHS standards as Warning .[2] It is not merely a nuisance dust; its activity as an alkylating agent precursor warrants strict adherence to exposure limits.

Core Hazards[4][5]

-

H302: Harmful if swallowed.[3][2] (Fluorinated metabolites can disrupt the Krebs cycle).[4]

-

H315: Causes skin irritation.[2][5][6] (Lipophilic nature allows penetration of the stratum corneum).

-

H319: Causes serious eye irritation.[2][7][6][8] (High risk of corneal opacity if untreated).

-

H335: May cause respiratory irritation.[2][5] (Mucosal inflammation upon inhalation of dust/vapor).

Reactivity Hazards[3][5][7]

-

Incompatibilities: Strong oxidizing agents, strong bases (leads to rapid hydrolysis and exothermic release of tetrafluorobenzoic acid).

-

Decomposition: Thermal decomposition releases Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂). Note: The potential for HF generation during fire requires specialized firefighting protocols.[9]

Strategic Handling Protocols

Safe handling requires a "Cradle-to-Grave" workflow. The following logic ensures containment from storage to disposal.

Engineering Controls

-

Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

-

Atmosphere: Handle under an inert atmosphere (Nitrogen or Argon) where possible to prevent hydrolysis, which degrades the reagent and increases acidity.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection: Nitrile gloves (minimum thickness 0.11 mm) are standard. For prolonged contact or immersion, use Silver Shield/4H laminate gloves to prevent permeation of the ester. Avoid Latex, as esters degrade the polymer matrix rapidly.

-

Eye Protection: Chemical safety goggles.[5] Face shields are recommended during scale-up (>10g) synthesis.

-

Respiratory: If fume hood containment is breached or during spill cleanup, use a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for safe experimental execution.

Caption: Operational workflow for handling tetrafluorobenzoyl acetates, emphasizing engineering controls and waste segregation.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury. The presence of the tetrafluorophenyl moiety implies a risk profile distinct from standard esters.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[6] Critical: Lift eyelids to remove trapped particulates. Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water.[2][5][7][6] Do not use solvents (ethanol/acetone) as they enhance transdermal absorption of the fluorinated compound.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

-

Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk.

Visualization: Emergency Decision Tree

Caption: Triage protocol for exposure incidents. Note the prohibition of solvents for skin cleaning.

Application Context: The "Why"

For drug development professionals, the safety risks are balanced by the compound's utility. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is the Gould-Jacobs reaction precursor .

-

Mechanism: It undergoes condensation with triethyl orthoformate and subsequent reaction with an amine (e.g., cyclopropylamine) to form the quinolone core.

-

Scientific Value: The fluorine atoms at positions 2, 3, 4, and 5 are strategic. The C-5 fluorine often remains to increase lipophilicity, while the C-7 fluorine (originally C-4 on the ring) acts as a leaving group for nucleophilic aromatic substitution (

) by piperazine derivatives, a key step in synthesizing ciprofloxacin and levofloxacin analogs [1, 2].

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 600916, Ethyl 2,3,4,5-tetrafluorobenzoyl acetate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. geneseo.edu [geneseo.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. tcichemicals.com [tcichemicals.com]

Melting point and boiling point specifications for Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

Executive Summary & Chemical Identity

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (CAS: 94695-50-8) is a critical fluorinated building block utilized primarily in the convergent synthesis of third- and fourth-generation fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin). Functioning as a

This guide defines the rigorous melting and boiling point specifications required to ensure downstream reaction efficiency, specifically preventing decarboxylation during the critical condensation phases.

Core Chemical Data

| Parameter | Specification |

| Systematic Name | Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate |

| CAS Number | 94695-50-8 |

| Molecular Formula | |

| Molecular Weight | 264.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Requirement |

Physicochemical Specifications

The thermal properties of this compound are the primary indicators of purity and stability. Deviations in melting point (depression) often indicate the presence of unreacted ethyl acetate or hydrolysis byproducts (tetrafluorobenzoic acid).

Melting Point (MP) Specifications

-

Acceptable Range: 41.0°C – 48.0°C

-

Thermodynamic Behavior: The compound exhibits a relatively low melting point, making it prone to "oiling out" in warm laboratory environments (>25°C). It often exists as a supercooled liquid or a sticky solid if not stored strictly below 15°C.

-

Quality Indicator: A sharp melting range (

) within the specified window confirms the absence of solvent inclusions. A range starting below 40°C suggests significant contamination.

Boiling Point (BP) Specifications

-

Standard Pressure (Extrapolated): ~280–290°C (Theoretical – Do Not Attempt )

-

Operational Vacuum Specification: 100°C @ 0.1 mmHg

-

Critical Handling Warning: Attempting to distill this compound at atmospheric pressure will result in thermal decomposition (decarboxylation) before the boiling point is reached. High-vacuum distillation (<0.5 mmHg) is mandatory for purification.

Experimental Protocols for Property Verification

Protocol A: Capillary Melting Point Determination (DSC Corroborated)

Context: Due to the low melting point, standard open-capillary methods can be affected by ambient humidity. A sealed capillary or DSC is recommended.

-

Sample Prep: Dry the sample in a vacuum desiccator (

) for 4 hours at 20°C to remove surface moisture. -

Loading: Pack 2–3 mm of substance into a glass capillary. Crucial: If the ambient temperature is >25°C, cool the capillary in a fridge (4°C) for 10 minutes prior to insertion to ensure a solid starting state.

-

Ramp Rate:

-

Fast Ramp: 5°C/min to 35°C.

-

Critical Ramp: 1°C/min from 35°C to 50°C.

-

-

Observation: Record

(first liquid meniscus) and-

Pass Criteria:

and

-

Protocol B: High-Vacuum Distillation (Purification & BP Check)

Context: Required when recovering the intermediate from the crude reaction mixture.

-

Setup: Short-path distillation apparatus with a cow receiver and a liquid nitrogen cold trap.

-

Vacuum Application: Reduce system pressure to 0.1 – 0.5 mmHg . Allow the system to equilibrate for 10 minutes.

-

Heating: Apply heat via an oil bath.

-

Bath Temperature: Set to 120°C (approx. 20°C above expected vapor temp).

-

-

Collection: Collect the fraction distilling at 98–102°C (at 0.1 mmHg) .

-

Note: Discard the foreshot (solvent residues) and stop before the pot residue solidifies to prevent thermal degradation of the pot contents.

-

Synthetic Context & Thermal Stability

The thermal specifications are dictated by the synthesis method. The standard industrial route involves the magnesium chloride-mediated acylation of ethyl potassium malonate.

Synthesis Workflow & Critical Control Points

The following diagram illustrates where the MP/BP specifications act as "Gatekeepers" for quality control in the Levofloxacin precursor pathway.

Figure 1: Synthetic workflow highlighting the purification step where boiling point (vacuum) and melting point (solidification) are critical quality gates.

Mechanism of Instability

As a

-

Consequence: The formation of the acetophenone derivative (liquid) will drastically depress the melting point of the bulk material.

Safety & Handling Specifications

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[10] Irrit.).

-

Storage: Store in a dark, dry place at 2–8°C .

-

Handling: Due to its low melting point, handle with chilled spatulas if precise weighing is required to prevent liquefaction on the balance.

References

-

ChemicalBook. (2025).[3] Ethyl 2,3,4,5-tetrafluorobenzoyl acetate Properties and Synthesis. Retrieved from

-

Tokyo Chemical Industry (TCI). (2025). Product Specification: Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate.[11][3][4][6][7] Retrieved from

-

PubChem. (2025). Compound Summary: Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate.[1][2][3][4][8][12] National Library of Medicine. Retrieved from

-

Chemdad. (2025). Ethyl 2,3,4,5-tetrafluorobenzoyl acetate MSDS and Physical Data. Retrieved from

Sources

- 1. Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | 94695-50-8 [sigmaaldrich.com]

- 2. Buy Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | 94695-50-8 [smolecule.com]

- 3. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate | 94695-50-8 [chemicalbook.com]

- 4. Ethyl 2,3,4,5-tetrafluorobenzoyl acetate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 6. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate | 94695-50-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate | 94695-50-8 [sigmaaldrich.com]

- 9. 2-(2,3,4,5-Tetrafluorobenzoyl)-3-ethoxypropenoic acid ethyl ester | C14H12F4O4 | CID 11809355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. labproinc.com [labproinc.com]

- 12. 94695-50-8|Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: High-Yield Synthesis of Fluoroquinolone Scaffolds using Ethyl 2,3,4,5-Tetrafluorobenzoyl Acetate

Executive Summary

This application note details the optimized synthetic pathway for generating 6,7,8-trifluoroquinolone-3-carboxylate esters—the core scaffold for third-generation fluoroquinolone antibiotics (e.g., Lomefloxacin, Fleroxacin)—utilizing Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (ETBA) as the primary building block.

Unlike traditional Gould-Jacobs methods that utilize anilines, this protocol employs the Grohe-Heinen approach . This method offers superior regioselectivity and yield by constructing the pyridine ring after establishing the benzoyl acetate framework. The tetra-fluorinated motif of ETBA is critical; it enables a predictable intramolecular nucleophilic aromatic substitution (

Strategic Workflow

The synthesis is divided into two phases: Core Construction (Steps 1-3) and Functionalization (Step 4).

Figure 1: The Grohe-Heinen synthetic pathway utilizing ETBA. The process moves from the tetrafluorobenzoyl acetate to the active pharmaceutical ingredient (API) precursor.

Pre-Requisite: Chemical Mechanism & Causality

To ensure reproducibility, researchers must understand the electronic factors driving this reaction:

-

The Activation (Step 1): ETBA possesses an active methylene group flanked by a ketone and an ester. Reacting this with triethyl orthoformate creates an ethoxyacrylate. Acetic anhydride is mandatory here; it acts as a scavenger for the ethanol by-product, driving the equilibrium forward.

-

The Cyclization (Step 3): This is the critical step. The nitrogen lone pair of the enamine attacks the aromatic ring. Because the ring is 2,3,4,5-tetrafluorinated, the position ortho to the carbonyl (originally C2 or C6 of the phenyl ring) is highly activated for Nucleophilic Aromatic Substitution (

). The loss of fluoride ion closes the ring. -

The Regioselectivity (Step 4): The resulting quinolone core has three fluorine atoms. The fluorine at C7 (para to the ketone carbonyl) is electronically the most deficient and thus the most reactive toward secondary amines (like piperazine), allowing for precise attachment of the side chain without affecting the C6-fluorine (essential for DNA gyrase binding) or C8-fluorine.

Experimental Protocols

Phase 1: Synthesis of the Quinolone Core

Target Molecule: Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (using ethylamine as the amine source).

Materials

| Reagent | Equiv. | Role |

| Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (ETBA) | 1.0 | Starting Material |

| Triethyl orthoformate (TEOF) | 1.5 | C1-Donor |

| Acetic Anhydride | 2.5 | Solvent/Scavenger |

| Ethylamine (70% in H2O or alcoholic sol.) | 1.1 | N1-Source |

| Potassium Carbonate (anhydrous) | 2.5 | Base for Cyclization |

| DMF (Dimethylformamide) | - | Solvent |

Step-by-Step Methodology

Step A: Formation of the Ethoxyacrylate (Intermediate)

-

Charge a round-bottom flask with ETBA (1.0 eq), TEOF (1.5 eq), and Acetic Anhydride (2.5 eq).

-

Fit the flask with a reflux condenser and a drying tube (calcium chloride).

-

Heat to 130°C–140°C for 3 to 4 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot should disappear.

-

-

Remove volatiles (excess TEOF and acetic anhydride) under reduced pressure (rotary evaporator) at 80°C.

-

Result: A viscous yellow/orange oil (Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate). Do not purify; proceed immediately.

-

Step B: Amination

-

Dissolve the oily residue from Step A in anhydrous Dichloromethane (DCM) or Ethanol (approx. 5 mL per gram of substrate).

-

Cool the solution to 0°C–5°C in an ice bath.

-

Add Ethylamine (1.1 eq) dropwise. Caution: Exothermic reaction.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Evaporate the solvent under reduced pressure to yield the Enamine intermediate (solid or thick oil).

Step C: Cyclization (

-

Dissolve the Enamine residue in DMF (anhydrous).

-

Add Potassium Carbonate (2.5 eq).

-

Alternative: Sodium Hydride (NaH) (1.2 eq) can be used for faster reaction but requires stricter moisture control.

-

-

Heat the mixture to 80°C–100°C for 4 hours.

-

Work-up: Pour the reaction mixture into ice-cold water. The product (Quinolone Ester) should precipitate as a solid.

-

Filter the solid, wash with water, and dry. Recrystallize from Ethanol/DMF if necessary.

Phase 2: C7-Functionalization (Library Generation)

This step introduces the specific antibiotic activity. We will use Piperazine as the model amine.

Materials

| Reagent | Equiv. | Role |

| Trifluoroquinolone Core (from Phase 1) | 1.0 | Substrate |

| Piperazine (anhydrous) | 3.0 | Nucleophile |

| Pyridine | 2.0 | Base/Cosolvent |

| DMSO | - | Solvent |

Methodology

-

Dissolve the Trifluoroquinolone Core in DMSO (5 mL/g).

-

Add Piperazine (3.0 eq) and Pyridine (2.0 eq).

-

Note: Excess piperazine prevents bis-alkylation.

-

-

Heat to 70°C–80°C for 6–12 hours.

-

Checkpoint: HPLC analysis should show conversion of the trifluoro-core to the difluoro-piperazinyl derivative. The peak will shift to a lower retention time due to increased polarity.

-

-

Work-up: Remove solvent under high vacuum or pour into water. Adjust pH to ~7.0 if necessary. Collect the precipitate.

Critical Process Parameters (CPP) & Troubleshooting

The following decision tree helps troubleshoot common yield issues.

Figure 2: Troubleshooting logic for the ETBA-to-Quinolone synthesis.

Quantitative Data Summary

| Parameter | Optimal Range | Impact of Deviation |

| Step 1 Temp | 130°C - 140°C | <120°C: Incomplete acrylate formation.>150°C: Degradation of ETBA. |

| Step 3 Base | K2CO3 or NaH | Weak Base: No cyclization.Excess Strong Base: Hydrolysis of ester. |

| Step 4 Temp | 70°C - 80°C | >100°C: Substitution at C6 (loss of activity). |

Safety & Compliance

-

Fluoride Generation: Step 3 generates Fluoride ions (as KF or NaF). While not HF gas, the reaction mixture becomes corrosive. Use glass-lined or resistant vessels.

-

ETBA Handling: Tetrafluorobenzoyl derivatives are potential skin irritants. Wear nitrile gloves and work in a fume hood.

-

Waste Disposal: Segregate halogenated organic waste.

References

-

Grohe, K., & Heitzer, H. (1987). Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on the Grohe-Heinen method).

-

Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of New Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry. (Details on C7 substitution logic).

-

PubChem Compound Summary: Ethyl 2,3,4,5-tetrafluorobenzoyl acet

-

Lab Scale Synthesis of Fluoroquinolones.

Sources

Application Note: High-Efficiency Synthesis of Levofloxacin using Ethyl 2,3,4,5-tetrafluorobenzoyl acetate

[1]

Abstract & Strategic Rationale

Levofloxacin, a third-generation fluoroquinolone antibiotic, relies on the construction of a chiral tricyclic benzoxazine core. While early synthetic routes utilized polychlorinated intermediates, the modern industrial standard leverages Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (ETBA) [CAS: 94695-50-8].[1]

This application note details the protocol for converting ETBA into the critical (S)-Tricyclic Difluoro Intermediate . The strategic value of ETBA lies in its tetra-fluorinated ring; the fluorine atoms at the C-2 and C-3 positions act as highly efficient leaving groups for the sequential nucleophilic aromatic substitutions (SNAr) required to close the oxazine ring, while the C-4 and C-5 fluorines remain to provide the necessary pharmacophore (C-6 fluorine) and the leaving group for the final N-methylpiperazine attachment (C-7 position).[1]

Chemical Pathway & Mechanism

The transformation involves a three-stage "one-pot" dominant workflow:

-

Activation: Condensation of ETBA with triethyl orthoformate to form an ethoxymethylene intermediate.[2]

-

Chiral Installation: Michael addition-elimination with (S)-2-aminopropanol (L-Alaninol).

-

Double Cyclization: Base-promoted intramolecular SNAr to form the tricyclic benzoxazine core.[2]

Synthetic Workflow Diagram

Caption: Step-wise conversion of ETBA to Levofloxacin, highlighting the critical double cyclization event.

Detailed Experimental Protocols

Protocol A: Formation of the Ethoxymethylene Intermediate

Objective: Activate the methylene position of ETBA.[2] Critical Parameter: Moisture control is essential to prevent hydrolysis of acetic anhydride.[2]

Reagents:

-

Ethyl 2,3,4,5-tetrafluorobenzoyl acetate (ETBA): 1.0 eq[1]

-

Triethyl Orthoformate (TEOF): 1.5 - 2.0 eq[1]

-

Acetic Anhydride: 2.0 - 2.5 eq[1]

Procedure:

-

Charge a reactor with ETBA, TEOF, and Acetic Anhydride.[2]

-

Heat the mixture to 130°C – 140°C (Reflux).

-

Distill off the low-boiling byproduct (ethyl acetate/acetic acid mixture) continuously to drive the equilibrium forward.

-

Maintain reaction for 2–4 hours. Monitor by HPLC (Target: <2% residual ETBA).

-

Work-up: Concentrate the reaction mass under reduced pressure (vacuum distillation) at 80°C to remove excess TEOF and anhydride.

-

Result: Thick oil (Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate).[1] Proceed immediately to Protocol B (intermediate is moisture sensitive).

Protocol B: Chiral Enamine Formation & Cyclization

Objective: Introduce chirality and form the tricyclic ring. Safety Note: The cyclization releases HF (neutralized by base).[2] Ensure proper venting.[2]

Reagents:

-

Crude Intermediate from Protocol A[2]

-

(S)-2-Aminopropanol: 1.1 eq[1]

-

Solvent: Acetonitrile or DMF[2]

-

Base: Potassium Carbonate (K₂CO₃) (milled, anhydrous): 2.5 eq

Procedure:

-

Dissolve the crude oil from Protocol A in Acetonitrile (approx. 5-7 volumes).

-

Cooling: Cool the solution to 0°C – 5°C .

-

Addition: Add (S)-2-Aminopropanol dropwise, maintaining temperature <10°C. (Exothermic reaction).

-

Stir at 15°C–25°C for 1 hour. Checkpoint: HPLC should show conversion to the Enamine intermediate.[2]

-

Cyclization: Add milled anhydrous K₂CO₃.

-

Heat the slurry to Reflux (approx. 80°C) .

-

Maintain reflux for 4–6 hours.

-

Work-up:

-

Yield Target: 75-85% (over two steps).

-

Product: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid ethyl ester.[1][9][10]

Protocol C: Hydrolysis & Final Coupling (Summary)

While the ester can be coupled directly, industrial purity is often higher if the ester is hydrolyzed to the acid ("Q-Acid") first.

-

Hydrolysis: Reflux the Tricyclic Ester in Acetic Acid/HCl (6N) for 2-4 hours. Pour into ice water to precipitate the Q-Acid (Levofloxacin Carboxylic Acid).[2]

-

Coupling: React Q-Acid (1.0 eq) with N-methylpiperazine (2.0 - 2.5 eq) in DMSO at 80°C–100°C for 4 hours.

-

Isolation: Add Isopropanol to precipitate crude Levofloxacin.

Analytical Data & Quality Control

Key Impurity Profile

When using ETBA, specific impurities must be monitored during the intermediate stages.[2]

| Impurity Type | Origin | Control Strategy |

| Des-fluoro Impurity | Incomplete fluorination of starting material (rare) or reductive defluorination.[1] | Source QC on ETBA (GC Purity >98%). |

| Ethoxy-Acrylate Polymer | Overheating during Protocol A. | Strictly control temp <150°C; remove volatiles efficiently. |

| Racemic Impurity | Racemization of (S)-2-aminopropanol or high temp base treatment.[1][2] | Use high optical purity Alaninol; avoid prolonged heating >100°C during cyclization.[2] |